molecular formula C12H12O B057854 2-Cyclohexen-1-one, 3-phenyl- CAS No. 10345-87-6

2-Cyclohexen-1-one, 3-phenyl-

Cat. No.: B057854
CAS No.: 10345-87-6
M. Wt: 172.22 g/mol
InChI Key: DIELDZAPFMXAHA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-phenyl- is a chemical compound that belongs to the class of cyclohexenones. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Electrochemical Reductive Coupling : A study by Jones, Kronenwetter, and Manchanayakage (2012) demonstrated the electrochemical reductive coupling of 2-cyclohexen-1-one in a mixture of ionic liquid and water, which yielded a 1,6-diketone. This process is significant as it provides a green electrolytic medium, avoiding the use of volatile organic solvents and is repeatable for several cycles (Jones et al., 2012).

  • Oxidative Aromatization : Horiuchi et al. (1991) studied the oxidative aromatization of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, resulting in alkyl phenyl ethers. This method is also applicable to oxidative rearrangement of isophorone (Horiuchi et al., 1991).

  • Electrochemical Reduction : Brillas and Ruiz (1986) conducted a comprehensive study on the electrochemical reduction of 2-cyclohexen-1-one in aqueous solutions, examining factors like pH, reactant concentration, and drop time. This research offers valuable insights into the electroreduction processes of this compound (Brillas & Ruiz, 1986).

  • Catalytic Oxidation : Lei and Wang (1992) explored the catalytic oxidation of cyclohexene using copper-polymer-bound 2,2'-bipyridine complexes. This study is significant for its insights into the conversion and selectivity in the oxidation process (Lei & Wang, 1992).

  • Michael Addition in Water : Silva, Gomes, and Jones (1999) reported that the Michael additions of certain compounds to 2-cyclohexen-1-one can be accomplished in water without phase transfer agents. This finding is crucial for the development of more environmentally benign reaction mediums (Silva et al., 1999).

Properties

IUPAC Name

3-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELDZAPFMXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065044
Record name 2-Cyclohexen-1-one, 3-phenyl-
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10345-87-6
Record name 3-Phenyl-2-cyclohexen-1-one
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-Phenyl-2-cyclohexenone
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-phenylcyclohex-2-en-1-one
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Record name 3-Phenyl-2-cyclohexenone
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Synthesis routes and methods I

Procedure details

At 0° C., 3-ethoxycyclohex-2-enone (2 g, 14.3 mmol) in THF (2 mL) was added phenylmagnesium bromide (1.0 M solution in THF, 15.0 mL) slowly. After the addition, the reaction mixture was warmed up to room temperature and stirred for 1 hr. Then 1N HCl solution (15.16 mL) was added to quench the reaction and the organic layer was separated. The aqueous layer was extracted with dichloromethane 3 times. The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give the title compound as yellow solid (quantitative yield). 1H NMR (400 MHz, CDCl3) δ 2.16 (2H, dt, J=4, 12 Hz), 2.48 (2H, t, J=8 Hz), 2.77 (2H, dt, J=2, 6 Hz), 6.41 (1H, t, J=2 Hz), 7.39–7.41 (3H, m), 7.52–7.54 (2H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
15.16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A microwave vial was charged with a stir bar, 3-bromocyclohex-2-enone (65 mg, 1 equiv., 0.37 mmol), phenyl boronic acid (55 mg, 1.2 equiv., 0.45 mmol) and ethanol (4 mL). To the solution was added 1M K2CO3 (1.2 equiv., 0.45 mmol) followed by the addition of the polymer supported palladium FC 1001 (27 mg, 3 mol % Pd) catalyst. The reaction was subjected to the following microwave conditions: Power 250 W, Temperature 110° C., ramp time 1:00 min, time holds 5 min, Power Max on (continuous air cooling). The reaction was then cooled to room temperature and filtered through a plug of celite eluding with ethyl acetate. The solvent was evaporated on a rotary evaporator. The residue was diluted in methylene chloride and washed with brine. The organic layers were dried over MgSO4 and the residue was purified by automated silica gel chromatography using gradient elution (0 to 20% ethyl acetate/hexanes) affording the desired product as a white solid (48 mg, 75% yield). 1H NMR (300 MHz, CDCl3): δ 7.50-7.53 (m, 2H), 7.36-7.41 (m, 3H), 6.40 (t, J=1.4 Hz, 1H), 2.76 (td, J=6.9, 1.2 Hz, 2H), 2.48 (t, J=6.9 Hz, 2H), 2.14 (quintet, J=6.9 Hz, 2H). 13C (75 MHz, CDCl3): 199.6, 159.6, 138.6, 129.8, 128.6, 125.9, 125.3, 37.3, 28.1, 22.9. LCMS (ESI): mass calcd for (C12H12O) m/z 172.09; measured [M+H]+: m/z 173.17.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexen-1-one, 3-phenyl-
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Customer
Q & A

Q1: What are the characteristic reactions of 3-Phenylcyclohex-2-en-1-one?

A1: 3-Phenylcyclohex-2-en-1-one is known to undergo various reactions, with photochemical transformations being particularly prominent. One significant reaction is the [2+2] photocycloaddition. For instance, irradiating 3-Phenylcyclohex-2-en-1-one leads to the formation of a single photodimer, identified as the cis–anti–cis head-to-head cyclobutane derivative. [] This dimerization can be influenced by the presence of substituents. For example, 6-alkenyl-3-phenylcyclohex-2-en-ones exhibit different regioselectivities in their [2+2] photocycloaddition reactions, forming either "parallel" or "crossed" cycloaddition products depending on the alkenyl chain length. [] Furthermore, 3-phenylcyclohex-2-en-1-one can participate in photoadditions with amines, demonstrating regioselective carbon-carbon bond formation at the α-position to electron-withdrawing groups like trifluoromethyl. []

Q2: How does the structure of 3-Phenylcyclohex-2-en-1-one influence its reactivity?

A2: The presence of the enone moiety in 3-Phenylcyclohex-2-en-1-one significantly influences its reactivity. This unsaturated system can readily form a triplet excited state upon irradiation, making it susceptible to reactions like [2+2] photocycloadditions and photoadditions. [, , ] The phenyl group at the 3-position can impact the conformation of the molecule, which in turn influences the regioselectivity of the reactions. []

Q3: Are there any spectroscopic data available for 3-Phenylcyclohex-2-en-1-one and its derivatives?

A3: Yes, 13C NMR spectroscopy has been used to analyze 3-Phenylcyclohex-2-en-1-one and related compounds. Researchers have studied the 13C NMR spectra of polymer-bound 3-phenyl-2-cyclohexen-1-one derivatives, providing insights into their structure and behavior when attached to solid supports. []

Q4: What are the potential applications of 3-Phenylcyclohex-2-en-1-one?

A4: While specific applications are not extensively detailed in the provided research, 3-Phenylcyclohex-2-en-1-one shows potential in several areas. Its use in perfume compositions is mentioned. [] The controlled photochemical reactions, particularly the [2+2] cycloadditions, highlight its potential as a building block for synthesizing complex molecules, including those with potential biological activity. []

Q5: How can the reactivity of 3-Phenylcyclohex-2-en-1-one be studied in more detail?

A5: Time-resolved infrared (TRIR) spectroscopy is a valuable tool for investigating the reactivity of 3-Phenylcyclohex-2-en-1-one. This technique allows researchers to observe the short-lived triplet excited states formed upon irradiation and study their interactions with other molecules, such as alkenes. [] This can provide crucial information about the reaction mechanisms and kinetics involved in the photochemical transformations of this compound.

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